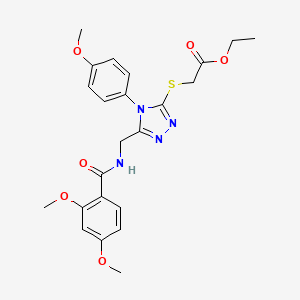
ethyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C23H26N4O6S and its molecular weight is 486.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article presents a detailed overview of the biological activities associated with this specific compound.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H22N4O4S
- Molar Mass : 398.47 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It is hypothesized that the compound interacts with various receptors (e.g., GABA receptors), influencing cellular signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. In a study assessing the antimicrobial efficacy of various triazole compounds:
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| Ethyl Triazole Derivative | Moderate | High |
| Control (Standard Antibiotic) | High | Moderate |
This compound showed promising results against both Gram-positive and Gram-negative bacteria as well as several fungal strains.
Anticancer Activity
The anticancer potential of triazole derivatives has been explored in various studies. The compound has shown:
- Inhibition of Tumor Cell Proliferation : Studies indicate that it can inhibit the growth of specific cancer cell lines (e.g., breast and colon cancer).
- Induction of Apoptosis : The compound may induce programmed cell death in cancer cells through activation of intrinsic apoptotic pathways.
A notable study reported a dose-dependent decrease in viability of cancer cells upon treatment with this compound.
Anti-inflammatory Activity
Triazole derivatives are known for their anti-inflammatory properties. The compound has been shown to:
- Reduce Pro-inflammatory Cytokines : It significantly lowers levels of TNF-alpha and IL-6 in vitro.
- Inhibit COX Enzymes : The compound acts as an inhibitor of cyclooxygenase enzymes involved in the inflammatory response.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A controlled trial assessed the efficacy of this compound against clinical isolates of fungi and bacteria. Results indicated a significant reduction in microbial load compared to untreated controls.
-
Case Study on Anticancer Properties :
- In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours compared to control groups.
特性
IUPAC Name |
ethyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S/c1-5-33-21(28)14-34-23-26-25-20(27(23)15-6-8-16(30-2)9-7-15)13-24-22(29)18-11-10-17(31-3)12-19(18)32-4/h6-12H,5,13-14H2,1-4H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXPOBWRBHCYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














